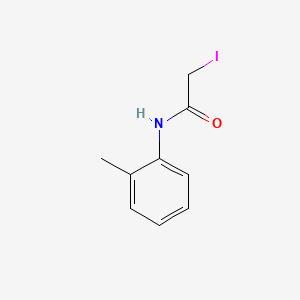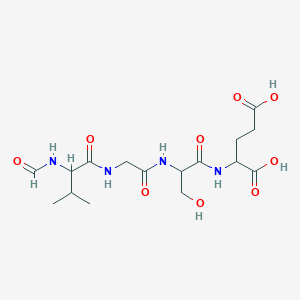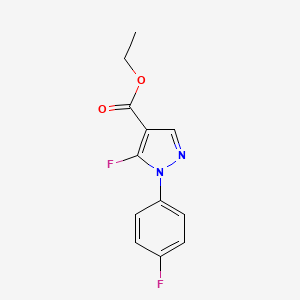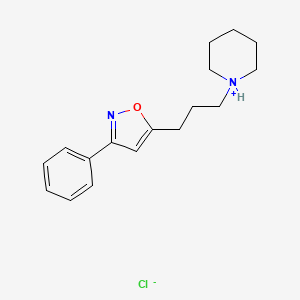
3-Phenyl-5-(3-piperidinopropyl)isoxazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-(3-piperidinopropyl)isoxazole hydrochloride is a compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(3-piperidinopropyl)isoxazole hydrochloride typically involves the cycloaddition of α,β-acetylenic oximes with various reagents. One common method is the AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes, which leads to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of isoxazoles, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(3-piperidinopropyl)isoxazole hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes and other derivatives.
Reduction: Reduction reactions can convert the compound into different isoxazole derivatives.
Substitution: The compound can undergo substitution reactions to form various substituted isoxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include AuCl3, CuCl, tert-butyl nitrite, and isoamyl nitrite . Reaction conditions typically involve moderate temperatures and the use of solvents such as acetonitrile or dichloromethane .
Major Products
Major products formed from these reactions include 3,5-disubstituted isoxazoles and other isoxazole derivatives with various functional groups .
Scientific Research Applications
3-Phenyl-5-(3-piperidinopropyl)isoxazole hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(3-piperidinopropyl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Phenyl-5-(3-piperidinopropyl)isoxazole hydrochloride include:
- 3-Phenyl-5-(piperazin-1-ylmethyl)isoxazole hydrochloride
- 3,5-Dimethyl-4-((piperidin-4-ylmethoxy)methyl)isoxazole hydrochloride
- 5-Cyclohexyl-3-(piperidin-4-yl)-1l3,2l2,4-oxadiazole hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the piperidinopropyl group, which imparts unique biological and chemical properties .
Properties
CAS No. |
1090-85-3 |
|---|---|
Molecular Formula |
C17H23ClN2O |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
3-phenyl-5-(3-piperidin-1-ium-1-ylpropyl)-1,2-oxazole;chloride |
InChI |
InChI=1S/C17H22N2O.ClH/c1-3-8-15(9-4-1)17-14-16(20-18-17)10-7-13-19-11-5-2-6-12-19;/h1,3-4,8-9,14H,2,5-7,10-13H2;1H |
InChI Key |
MLRHTHUQODBLDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CCCC2=CC(=NO2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


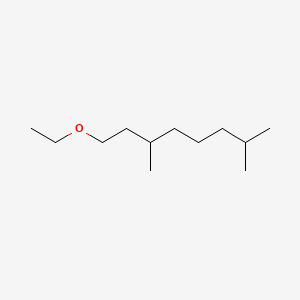
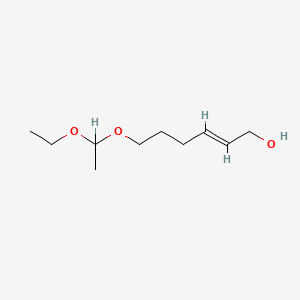
![2-(3-Fluorophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B13755969.png)
![4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B13755971.png)
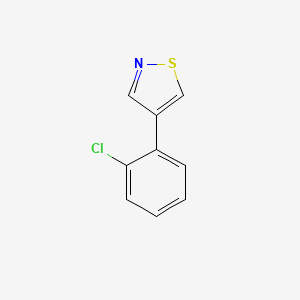
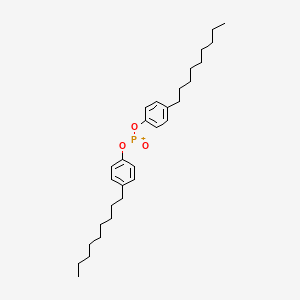
![9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione](/img/structure/B13755992.png)

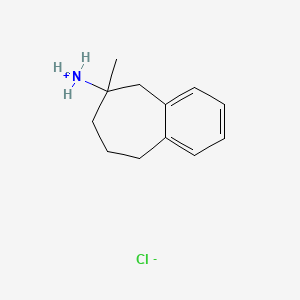
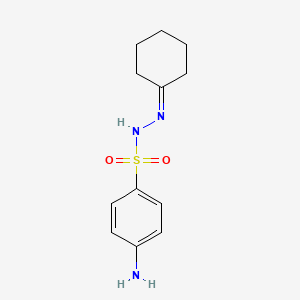
![1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13756011.png)
